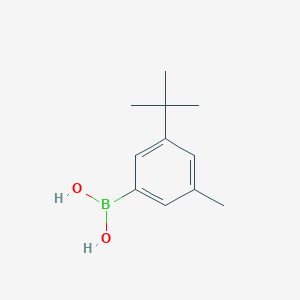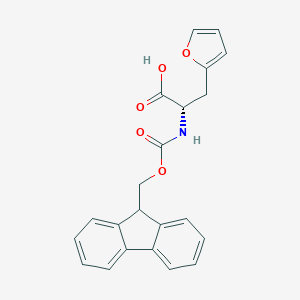
Fmoc-L-2-呋喃丙氨酸
描述
Fmoc-L-2-Furylalanine, also known as (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid, is an alanine derivative. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of L-2-Furylalanine. The Fmoc group is commonly used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .
科学研究应用
Fmoc-L-2-Furylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
作用机制
Target of Action
Fmoc-L-2-Furylalanine is an alanine derivative . Alanine is one of the simplest amino acids and is involved in the energy-producing breakdown of glucose. As an alanine derivative, Fmoc-L-2-Furylalanine likely interacts with the same biological targets as alanine, including various enzymes and transport proteins.
Biochemical Pathways
Amino acids and their derivatives, like Fmoc-L-2-Furylalanine, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that Fmoc-L-2-Furylalanine may be involved in various biochemical pathways related to energy metabolism and stress response.
Result of Action
It may also influence the secretion of anabolic hormones and the body’s response to exercise and stress .
生化分析
Biochemical Properties
Fmoc-L-2-Furylalanine plays a significant role in biochemical reactions. It is often used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction with enzymes and proteins is crucial in the formation of other complex biomolecules.
Cellular Effects
It is known that amino acids and their derivatives, like Fmoc-L-2-Furylalanine, can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These influences can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Fmoc-L-2-Furylalanine involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base . This process allows for the controlled synthesis of complex biomolecules, including changes in gene expression and enzyme activation or inhibition .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-Furylalanine typically involves the following steps:
Starting Materials: The synthesis begins with 2-Furanpropanoic acid, α-amino-, methyl ester, (αS)- and 9-Fluorenylmethyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, typically using a base such as sodium bicarbonate in an organic solvent like dioxane.
Industrial Production Methods: Industrial production of Fmoc-L-2-Furylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Fmoc-L-2-Furylalanine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amino acid derivatives.
相似化合物的比较
Fmoc-L-Phenylalanine: Similar structure but with a phenyl group instead of a furan ring.
Fmoc-L-Tyrosine: Similar structure but with a phenol group instead of a furan ring.
Fmoc-L-Tryptophan: Similar structure but with an indole group instead of a furan ring.
Uniqueness: Fmoc-L-2-Furylalanine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The furan ring can participate in unique chemical reactions, such as Diels-Alder reactions, which are not possible with other aromatic amino acids .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370317 | |
| Record name | Fmoc-L-2-Furylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159611-02-6 | |
| Record name | Fmoc-L-2-Furylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-furylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


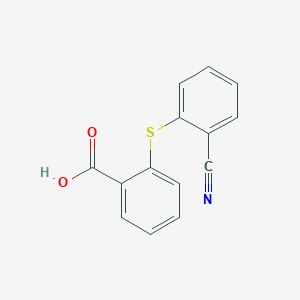
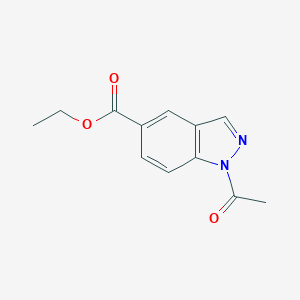
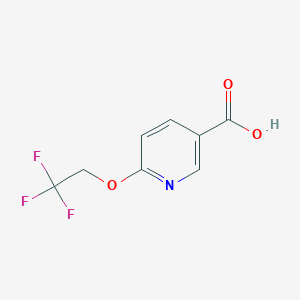
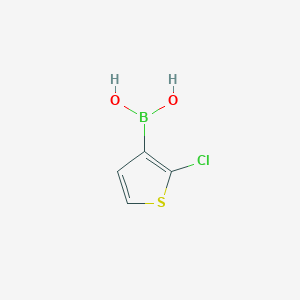
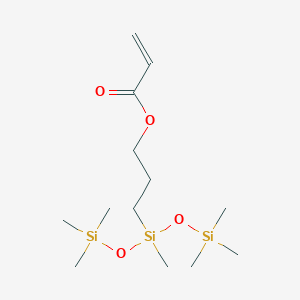
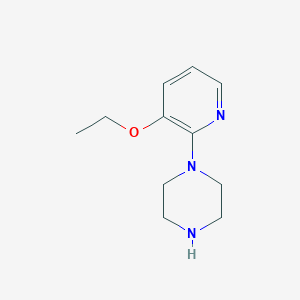
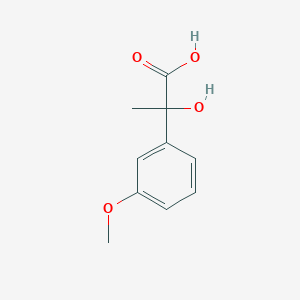
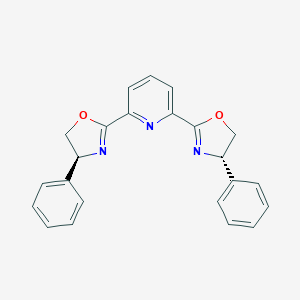
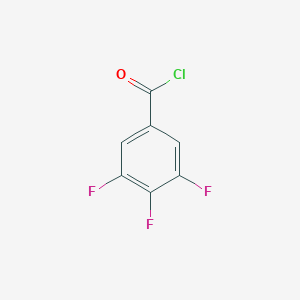
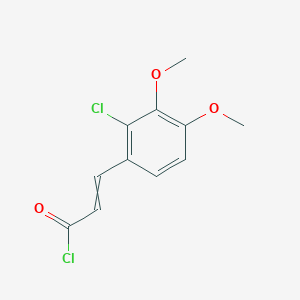
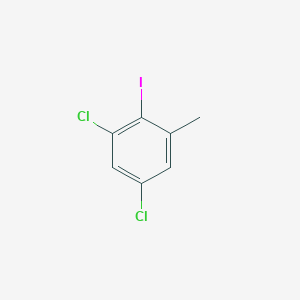
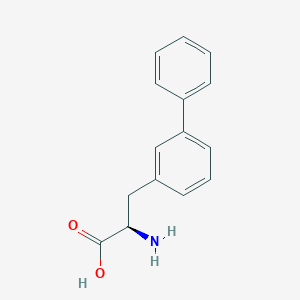
![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
